4-idrossicoumarine
4-Hydroxycoumarins are a class of natural organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 4-position. These molecules exhibit a wide range of biological activities, including potential anti-inflammatory and antioxidant properties. Structurally, they typically consist of a benzopyrone ring system with one or more hydroxyl groups, which can significantly influence their chemical reactivity and solubility.
From a pharmaceutical perspective, 4-hydroxycoumarins have garnered attention due to their ability to interact with various biological targets. For instance, some derivatives may act as inhibitors of enzymes such as cytochrome P450 or prostaglandin synthase, which are involved in the metabolism and inflammation pathways.
In terms of synthetic chemistry, 4-hydroxycoumarins can be prepared through a variety of methods including condensation reactions between benzaldehyde and acetaldehyde followed by oxidation. Their diverse structures make them valuable tools for studying biological mechanisms and developing potential therapeutic agents.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
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Coumafuryl | 117-52-2 | C17H14O5 |
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2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylpentyl)- | 15620-34-5 | C20H18O4 |
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4-Hydroxycoumarin | 1076-38-6 | C9H6O3 |
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Warfarin Alcohol (Mixture of Diastereomers) | 28392-96-3 | C19H18O4 |
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6,8-Dichloro-4-hydroxycoumarin | 36051-82-8 | C9H4Cl2O3 |
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4-Hydroxy-8-methyl-2H-chromen-2-one | 24631-83-2 | C10H8O3 |
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2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- | 15938-72-4 | C28H22O9 |
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4-Hydroxy-6,7-dimethylcoumarin | 55004-77-8 | C11H10O3 |
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2H-1-Benzopyran-3-aceticacid, 4-hydroxy-a-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo- | 567-83-9 | C20H12O8 |
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2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-(1-phenylpropyl)- | 55789-07-6 | C18H16O4 |
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